Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 2-cyclopropylidene acetate with various reagents under controlled conditions . One common method includes the use of a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . The reaction is catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps like column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific and selective interactions with biological molecules .
Comparison with Similar Compounds
- Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Ethyl 6-oxospiro[2.4]heptane-5-carboxylate
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Uniqueness: Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethyl ester group. This combination of features gives it distinct chemical and physical properties, making it valuable for research and development in various scientific fields .
Biological Activity
Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.
Structural Characteristics
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
IUPAC Name: this compound
Canonical SMILES: CCC1CCC2(C1)C(O2)C(=O)OC
The spirocyclic structure of this compound is characterized by a unique arrangement that allows it to interact with various biological targets, making it a valuable compound for research.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial and antifungal properties. These activities are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways essential for microbial survival.
A study evaluating the antimicrobial efficacy of various spirocyclic compounds found that those containing the oxaspiro structure, including this compound, demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Ongoing studies aim to elucidate these interactions further .
Case Studies
- Antimicrobial Activity Study : A comparative analysis was conducted on the antimicrobial effects of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
- Enzyme Interaction Studies : Investigations into the compound's effects on specific enzymes revealed that it could act as a competitive inhibitor for certain metabolic enzymes, thereby influencing metabolic pathways in microbial cells .
Applications in Drug Development
This compound is being explored for its potential applications in drug development, particularly in the synthesis of spirocyclic drugs . Its structural characteristics lend themselves well to modifications that can enhance bioactivity or target specificity .
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 6-oxaspiro[2.4]heptane-5-carboxylate | C10H16O3 | Different substitution pattern |
Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C10H16O4 | Contains a dioxaspiro structure |
This compound stands out due to its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-12-9(11)8-10(13-8)5-4-7(2)6-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
BLUWXBIMJVSULL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC(C2)C |
Origin of Product |
United States |
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